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Compound of Interest
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A detailed analysis for researchers and drug development professionals of the preclinical
efficacy of two prominent SHP2 inhibitors, 1I-B08 and TNO155, in oncology.

This guide provides a comprehensive comparison of the preclinical efficacy of 11-B08 and
TNO155, two small molecule inhibitors of the protein tyrosine phosphatase SHP2. SHP2 is a
critical signaling node downstream of receptor tyrosine kinases (RTKs) that regulates the RAS-
MAPK pathway, a key driver of cell proliferation and survival in many cancers. Inhibition of
SHP2 has emerged as a promising therapeutic strategy in oncology. This analysis summarizes
the available quantitative data, details key experimental methodologies, and visualizes the
relevant biological pathways and workflows to aid researchers in understanding the therapeutic
potential of these two inhibitors.

Mechanism of Action

Both 1I-B08 and TNO155 target the SHP2 protein, a non-receptor protein tyrosine phosphatase
that plays a crucial role in signal transduction. SHP2 is involved in the activation of the RAS-
MAPK signaling cascade, which is frequently dysregulated in cancer.

1I-B08 is a reversible and noncompetitive inhibitor of SHP2.[1] It has been shown to promote
the tyrosine phosphorylation of Ras, leading to an attenuation of downstream MAPK/ERK
signaling.[2]

TNO155 is a selective, allosteric inhibitor of SHP2.[3] By binding to an allosteric pocket,
TNO155 locks SHP2 in an inactive conformation, thereby preventing its interaction with
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upstream activators and downstream substrates.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the in vitro potency and

preclinical pharmacokinetics of 11-B08 and TNO155.

Inhibitor Target IC50 Inhibition Type Reference
Reversible,

11-B08 SHP2 5.5 uM N [1]
Noncompetitive

SHP1 15.7 uM [1]

PTP1B 14.3 pM [1]

TNO155 SHP2 0.011 uM Allosteric [4]

Table 1: In Vitro Potency of 1I-B08 and TNO155. This table compares the half-maximal
inhibitory concentration (IC50) of 1I-B08 and TNO155 against SHP2 and other related

phosphatases.

Parameter Mouse Rat Dog Monkey Reference
Clearance

. 24 15 4 6 [4]
(mL/min/kg)
Volume of
Distribution 3 7 3 4 [4]
(L/kg)
Half-life

2 8 9 9 [4]

(hours)
Oral
Bioavailability 78 100 >100 60 [4]
(%)
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Table 2: Preclinical Pharmacokinetics of TNO155. This table summarizes the key

pharmacokinetic parameters of TNO155 in various preclinical animal models. Pharmacokinetic

data for 11-B08 is not readily available in the public domain.

Preclinical Efficacy
11-B08

Preclinical studies have demonstrated the anti-tumor activity of 11-B08 in models of

glioblastoma and neuroblastoma.

Glioblastoma (GBM): 1I-B08 has been shown to reduce tumor burden in mouse models of
GBM.[2] Notably, it has the ability to cross the blood-brain barrier, a critical feature for
treating central nervous system malignancies.[5] The inhibitor works by promoting tyrosine
phosphorylation of Ras, which in turn attenuates the proliferative MAPK/ERK signaling
pathway.[2]

Neuroblastoma: In vitro studies have shown that 1I-B08 inhibits the growth of neuroblastoma
cells and suppresses downstream RAS-MAPK signaling.[6]

TNO155

TNO155 has demonstrated broad preclinical efficacy as both a monotherapy and in

combination with other targeted agents across a range of cancer models.

Monotherapy: In a first-in-human phase | study (NCT03114319), TNO155 showed favorable
pharmacokinetic properties and evidence of target inhibition.[3][7] The best observed
response as a single agent was stable disease.[7]

Combination Therapy: Preclinical data suggests that TNO155 synergizes with various other
cancer therapies:

o KRAS G12C Inhibitors: TNO155 in combination with a KRAS G12C inhibitor led to tumor
shrinkage in a KRAS G12C non-small cell lung cancer (NSCLC) patient-derived xenograft
(PDX) model.[3]

o ALK Inhibitors: In neuroblastoma models, TNO155 enhanced the efficacy of and overcame
resistance to ALK inhibitors.[8][9]
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o Other Targeted Therapies: TNO155 has shown promise in combination with anti-PD-1
antibodies, CDK4/6 inhibitors, and RAF/ERK inhibitors in various solid tumor models.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are summaries of key experimental designs used in the preclinical evaluation of
11-B08 and TNO155.

Cellular Assays

o Cell Viability and Proliferation Assays: To assess the anti-proliferative effects of SHP2
inhibitors, cancer cell lines are treated with increasing concentrations of the compound. Cell
viability can be measured using various methods, such as MTT or CellTiter-Glo assays, to
determine the IC50 value.

o Western Blotting: This technique is used to measure the levels of key proteins in the
signaling pathway to confirm the mechanism of action. For SHP2 inhibitors, western blotting
is typically used to assess the phosphorylation status of ERK (pERK), a downstream effector
of the MAPK pathway. A decrease in pERK levels upon treatment indicates successful target
engagement and pathway inhibition.

In Vivo Xenograft Models

e Glioblastoma Orthotopic Xenograft Model:

[¢]

Human glioblastoma cells are cultured and prepared for injection.

o Immunocompromised mice are anesthetized and a small burr hole is made in the skull.
o A specific number of tumor cells are stereotactically injected into the brain.

o Tumor growth is monitored using methods like bioluminescence imaging.

o Once tumors are established, mice are treated with the SHP2 inhibitor (e.g., 11-B08) or
vehicle control.

o Tumor burden and survival are monitored to assess the efficacy of the treatment.[2]
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e Neuroblastoma Subcutaneous Xenograft Model:

Human neuroblastoma cells are injected subcutaneously into the flank of

o

immunocompromised mice.
o Tumor volume is measured regularly with calipers.

o When tumors reach a specified size, mice are randomized into treatment and control
groups.

o The SHP2 inhibitor (e.g., II-B08 or TNO155) is administered, often via oral gavage.

o Tumor growth is monitored throughout the study to evaluate the anti-tumor effect.[6][10]

Visualizations
Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway
and the points of intervention for SHP2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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